Acid Blue 161

Description

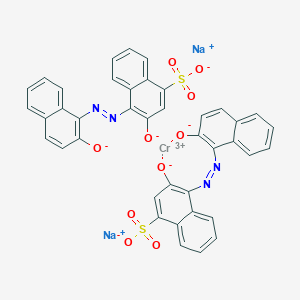

Structure

3D Structure of Parent

Properties

CAS No. |

12392-64-2 |

|---|---|

Molecular Formula |

C40H22CrN4Na2O10S2- |

Molecular Weight |

880.7 g/mol |

IUPAC Name |

disodium;chromium(3+);3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/2C20H14N2O5S.Cr.2Na/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2*1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-6 |

InChI Key |

LCZPIYCNOWJWPQ-UHFFFAOYSA-H |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |

Other CAS No. |

12392-64-2 |

Pictograms |

Corrosive; Irritant |

Related CAS |

19154-31-5 (Parent) |

Synonyms |

Acid Blue 193 Acid Blue 193, disodium salt Acid Blue 193, trisodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Technical Analysis: Spectroscopic Characterization of Acid Blue 161

Topic: UV-Vis Absorption Spectrum and Lambda Max of Acid Blue 161 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (AB161) is a high-stability 1:2 chromium complex azo dye , chemically distinct from simple acid dyes due to its coordinate geometry. Unlike standard planar azo dyes, AB161 consists of two azo ligand molecules coordinated to a central Chromium (III) ion. This structural configuration imparts exceptional light fastness and chemical stability, but it also introduces complex solvatochromic behaviors that researchers must account for during quantification.

-

CAS Registry Number: 12392-64-2 (Disodium salt)

-

Chemical Class: 1:2 Metal Complex Azo Dye (Chromium)[3]

-

Molecular Formula:

(Typical commercial form) -

Molecular Weight: ~830–880 g/mol (Varies by counter-ion and hydration)

Physicochemical Basis of Absorption

The absorption spectrum of this compound is governed by two primary electronic transitions:

- Transitions: Originating from the conjugated naphthalene-azo-naphthalene backbone.

-

Ligand-to-Metal Charge Transfer (LMCT): The coordination of the azo nitrogen and hydroxyl oxygen to the Cr(III) center lowers the energy of the excited state, causing a significant bathochromic shift (red shift) compared to the unmetallized ligand. This shifts the absorption maximum from the red/violet region into the dark blue region.

Spectral Characteristics

| Parameter | Value / Description | Notes |

| 578 nm | Primary consensus value [1][3]. | |

| ~320–350 nm | Associated with the naphthalene moiety. | |

| Appearance | Dark Navy Blue | "Red-light blue" in dilute solution. |

| Solvatochromism | Moderate | Shifts to ~602 nm in aggregated states or specific organic solvents [2]. |

| pH Sensitivity | Halochromic | Precipitates in strong acid (blue ppt); turns red-violet in strong alkali. |

The Aggregation Factor (Critical Insight)

As a 1:2 metal complex, this compound is large, planar, and hydrophobic. In aqueous solutions—especially at high ionic strength or low temperature—it has a high tendency to form H-aggregates (face-to-face stacking).

-

Monomeric State: Sharp peak near 578 nm.

-

Aggregated State: Broadening of the band and a hypsochromic shift (blue shift) or appearance of a shoulder.

-

Implication: Calibration curves must be prepared in the exact solvent matrix used for experiments to avoid Beer’s Law deviation.

Experimental Protocol: Accurate Determination of and

Standardized workflow for determining the molar extinction coefficient (

Reagents & Equipment[3][4][5][6][7]

-

This compound Reference Standard: (Purity must be noted; commercial dyes are often ~40–70% pure).

-

Solvent: Ultrapure water (Type I) or Phosphate Buffer (pH 7.0) to control ionization.

-

Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent).

-

Cuvettes: Matched quartz cuvettes (1 cm path length).

Step-by-Step Methodology

Phase 1: Stock Solution Preparation

-

Weighing: Accurately weigh 50.0 mg of this compound.

-

Solvation: Dissolve in a small volume (10 mL) of ethanol or warm water to disrupt initial aggregates, then dilute to 100 mL with ultrapure water.

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble salts or impurities common in commercial dye powders.

Phase 2: Spectral Scanning

-

Baseline Correction: Run a baseline scan with blank solvent from 300 nm to 800 nm.

-

Scan: Introduce the stock solution (diluted to approx. 10–20 mg/L) and scan at medium speed.

-

Peak Identification: Locate the global maximum (

). Expect a peak centered at 578 nm .[3][4]

Phase 3: Molar Extinction Coefficient Determination

-

Serial Dilution: Prepare 5 working standards ranging from 1.0 mg/L to 20.0 mg/L.

-

Measurement: Measure Absorbance (

) at 578 nm for each. -

Regression: Plot

vs. Concentration (-

Note: If

, aggregation is occurring. Add 0.1% surfactant (e.g., Triton X-100) to linearize.

-

Experimental Workflow Diagram

Figure 1: Workflow for the spectrophotometric characterization of this compound.

Validation & Troubleshooting

To ensure data integrity, the following validation steps are mandatory for analytical applications.

A. pH Robustness Test

This compound is stable in neutral pH but exhibits halochromism.

-

Protocol: Prepare 10 mg/L dye solutions in buffers of pH 3.0, 7.0, and 10.0.

-

Observation:

-

pH 7.0: Stable Blue (

nm). -

pH < 3.0: Potential precipitation or shift to green-blue (protonation of azo group).

-

pH > 10.0: Bathochromic shift to Red/Violet (ionization of free hydroxyls).

-

-

Recommendation: Always buffer samples to pH 7.0 ± 0.2 for quantitative assays.

B. Aggregation Check

If the peak at 578 nm appears flattened or a shoulder appears at ~540 nm, the dye is aggregating.

-

Remedy: Add 10% Ethanol or 0.1% SDS to the solution. This forces the dye into a monomeric state, sharpening the peak and increasing the extinction coefficient.

Structural Pathway

Understanding the synthesis helps in identifying impurities (e.g., free Cr(III) or unreacted ligands).

Figure 2: Synthesis pathway showing the formation of the 1:2 Chromium complex.

References

-

Tekin, D., et al. (2024). Degradation of Orange G, this compound, and Brilliant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite. Global Challenges. Available at: [Link]

-

Almeida, E. J. R., & Corso, C. R. (2019).[5] this compound: Decolorization and Toxicity Analysis After Microbiological Treatment. Water, Air, & Soil Pollution.[5][6] Available at: [Link]

-

Zaharia, C., et al. (2013). Synergistic Methodology Based on Ion Exchange and Biodegradation Mechanisms Applied for Metal Complex Dye Removal. Revista de Chimie. Available at: [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. bch.ro [bch.ro]

- 4. Degradation of Orange G, this compound, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Acid Blue 161 – Identification, Chemical Profile, and Analytical Protocols

[1]

Part 1: Core Identification & Nomenclature

Acid Blue 161 is a synthetic organic colorant belonging to the 1:2 metal-complex azo dye class.[1] Unlike simple acid dyes, it consists of a central chromium ion coordinated to two azo dye ligands.[1] This structure confers exceptional light fastness and stability, making it a critical reagent in textile chemistry (wool/silk) and a target analyte in environmental chromatography research.[1]

Validated Registry Numbers

The identification of this compound is often complicated by the existence of multiple salt forms and deprecated registry numbers.[1] The following hierarchy should be used for procurement and regulatory documentation.

| Registry Type | Identifier | Status | Notes |

| CAS Number | 12392-64-2 | Primary | The standard identifier for the disodium chromium complex.[1] |

| CAS Number | 6505-92-6 | Secondary | Often associated with specific hydration states or generic "this compound" entries in older MSDS.[1] |

| CAS Number | 117216-04-3 | Deprecated | Deleted or replaced registry number.[1] |

| C.I. Number | 15706 | Standard | Colour Index Constitution Number (Chemical Structure).[1][2] |

| C.I. Name | This compound | Standard | Colour Index Generic Name. |

Synonyms & Trade Names

Part 2: Chemical Profile & Structural Logic

Molecular Architecture

This compound is not a simple salt but a coordination complex .[1]

-

Ligand Precursor: 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonic acid.[1][3]

-

Complexation: One Chromium(III) atom coordinates with two molecules of the azo ligand in a 1:2 ratio.[1]

-

Molecular Formula:

(Typical commercial form).[1][4] -

Molecular Weight: ~858.75 g/mol (varies with counterions).[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of this compound synthesis, highlighting the critical transition from a simple azo structure to the stable metal complex.

Caption: Synthesis logic flow from diazo coupling precursors to the final 1:2 chromium complex stabilization.

Part 3: Technical Specifications & Properties[1]

| Property | Value/Description | Relevance to Research |

| Physical State | Dark blue powder | Handling requires dust control (particulate respirator).[1] |

| Solubility | Water (Red-light Blue), Ethanol | Soluble in polar solvents; insoluble in non-polar organics.[1] |

| 578 nm (in water) | Primary peak for spectrophotometric quantification.[1] | |

| Acid Stability | Precipitates blue in conc.[1] HCl | Differentiates from other acid dyes in qualitative analysis.[1] |

| Alkali Stability | Turns red-light purple in NaOH | Indicator of pH sensitivity (bathochromic/hypsochromic shifts).[1] |

| LogP | -1.014 (approx) | Indicates high hydrophilicity; low bioaccumulation potential.[1] |

Part 4: Analytical Protocols

For researchers utilizing this compound as a tracer or studying its removal (adsorption/degradation), the following protocols ensure data integrity.

Protocol: Spectrophotometric Quantification

Objective: Establish a calibration curve to measure this compound concentration in aqueous solution.

Reagents:

-

Deionized Water (Type I).[1]

-

1M HCl and 1M NaOH (for pH adjustment checks).

Methodology:

-

Stock Solution Preparation:

-

Spectral Scanning:

-

Calibration Curve Construction:

-

Limit of Detection (LOD):

-

Calculated as

, where

-

Protocol: HPLC-DAD Purity Assessment

Objective: Verify dye purity and detect uncomplexed ligands.[1]

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5 min (10% B), 5-20 min (10%

90% B). -

Detection: Diode Array Detector (monitor 254 nm for impurities, 578 nm for analyte).[1]

-

Interpretation: The metal complex should elute as a single major peak.[1] Minor peaks often represent the unmetallized ligand (Mordant Black 17) or 1:1 complexes.[1]

Part 5: Safety & Handling (E-E-A-T)

Critical Warning: this compound contains Chromium (Cr) .[1][8] While typically bound in a stable Cr(III) complex, degradation (thermal or chemical) can release chromium species.[1]

References

-

PubChem. (2025).[1] this compound - Compound Summary (CID 44134493).[1] National Library of Medicine.[1] [Link][1]

-

World Dye Variety. (2012).[1][2] C.I.[1][2][3][5][6][7][9][10] this compound Structure and Manufacturing Methods. [Link]

-

Mella, B., et al. (2015).[1] Adsorbent Characterization from Tannery Solid Waste (ResearchGate). [Link][1][7]

Sources

- 1. This compound | C40H23CrN4Na2O10S2 | CID 44134493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound, PURE CAS#: 12392-64-2 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Application: Wool Application: Wool at Best Price in Ahmedabad | Matrix Pharma Chem [tradeindia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:6505-92-6 | Chemsrc [chemsrc.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound, PURE | 12392-64-2 [chemicalbook.com]

Solubility Profile of Acid Blue 161: Aqueous vs. Organic Systems

Topic: Solubility Profile of Acid Blue 161 in Organic Solvents vs. Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (C.I. 15706) is a 1:2 chromium-complex azo dye characterized by high anionic hydrophilicity due to its sulfonated naphthalene structure. Unlike its "solvent dye" counterparts, this compound is engineered for high water solubility (approx. 145 g/L at 20°C ), making it a staple in aqueous textile dyeing (wool, nylon) and biological staining.

This guide delineates the solubility landscape of this compound, contrasting its thermodynamic stability in aqueous buffers against polar and non-polar organic solvents. It provides a validated experimental framework for researchers to determine precise saturation limits in novel solvent systems, essential for applications in formulation, extraction, and purification.

Physicochemical Identity & Structural Logic

To predict solubility, one must first understand the solute's molecular architecture. This compound is not a simple organic molecule; it is a metal-complex salt .

-

CAS Number: 12392-64-2 (Primary)[1]

-

Chemical Class: 1:2 Chromium Complex Azo Dye.[2]

-

Molecular Formula:

(Typical Sodium Salt form)[3] -

Molecular Weight: ~881.7 g/mol [3]

-

Key Functional Groups:

-

Sulfonate Groups (

): The primary drivers of water solubility. These ionic handles interact strongly with water dipoles. -

Chromium (III) Center: Coordinates two azo ligands, providing thermal and photostability but increasing molecular bulk.

-

Naphthalene Rings: Provide the hydrophobic scaffold, allowing for interaction with organic solvents if the ionic forces can be overcome.

-

Visualization: Solvation Mechanism

The following diagram illustrates the competitive solvation mechanisms that dictate this compound's solubility profile.

Figure 1: Solvation thermodynamics of this compound across solvent classes.

Solubility Landscape: Quantitative & Qualitative Data

The following data consolidates specific experimental values and chemical class behaviors.

Table 1: Solubility Profile of this compound

| Solvent System | Solubility Status | Quantitative Limit (Approx.) | Mechanistic Insight |

| Water (pH 7) | Highly Soluble | 145 g/L (20°C) | Ion-dipole hydration of sulfonate groups dominates. |

| Ethanol (95%) | Soluble | ~10–30 g/L | Proticity allows H-bonding; lower dielectric constant reduces salt solubility compared to water. |

| DMSO | Soluble | High (>50 g/L) | High polarity and polarizability solvate the aromatic backbone effectively. |

| DMF | Soluble | High (>50 g/L) | Similar to DMSO; excellent for dissolving the metal-complex core. |

| Acetone | Sparingly Soluble | < 5 g/L | Lack of H-bond donors and moderate polarity struggle to solvate the Na+ salts. |

| Hexane/Toluene | Insoluble | < 0.1 g/L | Non-polar solvents cannot overcome the lattice energy of the ionic dye salt. |

| Strong Acid (HCl) | Precipitates | N/A | Protonation of sulfonates reduces solubility; complex may dissociate or precipitate. |

*Note: Values marked with an asterisk are estimated based on the physicochemical behavior of sulfonated 1:2 chromium complex dyes when specific literature values are unavailable.

Critical Analysis: The "Solvent Dye" Misconception

Researchers often confuse This compound with Solvent Blue variants.

-

This compound contains sodium sulfonate groups (

), rendering it water-soluble and lipid-insoluble. -

Solvent Dyes lack these groups or have organic counter-ions, making them soluble in oils/plastics but insoluble in water.

-

Implication: Do not attempt to use this compound for staining pure lipid phases or dissolving in pure hydrocarbons; it will precipitate.

Experimental Protocol: Determination of Saturation Solubility

When exact solubility data in a novel solvent (e.g., a specific drug formulation vehicle) is required, rely on this self-validating "Shake-Flask" protocol coupled with UV-Vis spectroscopy.

Workflow Diagram

Figure 2: Step-by-step workflow for determining saturation solubility.

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add excess this compound powder to the solvent of interest in a glass vial.

-

Visual Check: Ensure solid dye remains visible at the bottom. If it all dissolves, add more.

-

-

Equilibration (The "Shake-Flask" Method):

-

Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C).

-

Agitate at 100–200 RPM for 24 to 48 hours . This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of metal complexes.

-

-

Phase Separation:

-

Filtration: Pass the supernatant through a 0.45 µm PTFE (for organics) or PES (for water) syringe filter.

-

Pre-saturation: Discard the first 1-2 mL of filtrate to prevent errors from dye adsorption onto the filter membrane.

-

-

Quantification (UV-Vis Spectroscopy):

-

Wavelength Selection: Determine

(typically ~560–580 nm for this compound). -

Standard Curve: Prepare a stock solution in water (or the target solvent) and create a 5-point calibration curve (

). -

Measurement: Dilute the saturated filtrate gravimetrically so its absorbance falls within the linear range (0.2 – 0.8 AU). Calculate concentration using the Beer-Lambert Law.

-

Applications & Implications

Drug Development & Formulation

While this compound is not a drug, it serves as an excellent model compound for:

-

Anionic Drug Surrogates: Mimicking the behavior of polysulfonated drug molecules.

-

Excipient Compatibility: Testing the solubilizing power of hydrotropes or co-solvents (e.g., PEG 400) on metal-complex salts.

Biological Staining

-

Protein Staining: The anionic sulfonates bind to cationic amino acid residues (Lysine, Arginine) in proteins under acidic conditions.

-

Solvent Selection: Use Ethanol/Water mixtures (e.g., 50:50) for staining protocols. Pure ethanol may cause dye precipitation if the concentration is too high; pure water may swell tissues excessively.

Environmental Remediation[4]

-

Extraction: Due to its high water solubility, this compound is difficult to extract from wastewater using non-polar solvents.

-

Removal Strategy: Use Solid Phase Extraction (SPE) with weak anion exchange (WAX) cartridges or adsorption onto activated carbon, rather than liquid-liquid extraction with hexane.

References

-

ChemicalBook. (2025). This compound, Pure Properties and Solubility Data. Retrieved from

-

World Dye Variety. (2012). C.I.[1][3][4][5][6][7][8] this compound Structure and Applications. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary (CID 44134493).[3] Retrieved from

-

Society of Dyers and Colourists (SDC). (n.d.). Metal-complexed dyes: Synthesis and Properties. (General reference for 1:2 Cr complex solubility behavior). Retrieved from

-

ResearchGate. (2016). This compound: Decolorization and Toxicity Analysis. (Provides UV-Vis spectral data and aqueous behavior).[9] Retrieved from

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sdc.org.uk [sdc.org.uk]

- 3. This compound | C40H23CrN4Na2O10S2 | CID 44134493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

- 5. EP0092923A1 - 1/2 Chromium complex dyestuffs, their preparation and use - Google Patents [patents.google.com]

- 6. CAS 3861-73-2: Acid Blue 92 | CymitQuimica [cymitquimica.com]

- 7. Metal Complex Solvent Dyes - Solar Organics [solarorganics.in]

- 8. EP0613928B1 - 1:2 chromium complex dyes - Google Patents [patents.google.com]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide on the Toxicity and Environmental Impact of Acid Blue 161

Introduction

Acid Blue 161 is a synthetic monoazo dye belonging to the class of acid dyes. It is a chromium complex, which imparts its characteristic dark blue color and enhances its fastness properties when applied to substrates like wool, silk, and leather.[1][2][3] Like many industrial dyes, its complex aromatic structure makes it highly stable and resistant to degradation, posing significant challenges for environmental remediation.[4][5] The presence of chromium and the potential for the metabolic cleavage of its azo bond into constituent aromatic amines are central to its toxicological and ecological profile.

This guide provides a comprehensive assessment of this compound, designed for researchers, toxicologists, and environmental scientists. We will delve into its physicochemical properties, evaluate its toxicological hazards to human health, analyze its environmental fate and ecotoxicity, and detail the methodologies essential for its study and remediation. The narrative emphasizes the causal links between chemical structure and biological or environmental impact, providing a robust framework for risk assessment and management.

Physicochemical Identity and Properties

Understanding the fundamental chemical and physical properties of this compound is the cornerstone of any toxicological or environmental assessment. These properties govern its solubility, stability, and interaction with biological and environmental systems.

The dye is a complex of chromium with 4-Amino-3-hydroxynaphthalene-1-sulfonic acid diazo, coupled with Naphthalen-2-ol.[1][3] This structure is responsible for its color and binding characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Common Name | This compound | [6] |

| CAS Numbers | 12392-64-2, 6505-92-6, 51312-00-6, 117216-04-3 | [6][7] |

| Molecular Formula | C40H23CrN4Na2O10S2 or C20H13N2NaO5S·xCr | [3][6][8] |

| Molecular Weight | ~881.7 g/mol (as a disodium chromium complex) | [6] |

| Appearance | Dark-blue powder | [3][7] |

| Water Solubility | Partly miscible to soluble (yields a red-light blue solution) | [1][3][7] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [1][2][8] |

| Hazardous Decomposition | Combustion produces oxides of carbon, nitrogen, sulfur, and metal. | [7][8] |

Human Toxicology Assessment

The toxicological evaluation of this compound reveals a profile of a substance with moderate direct hazards but significant underlying concerns related to its components, namely chromium and the potential formation of aromatic amines.

Hazard Identification and Classification

Regulatory and consensus classifications provide the initial framework for hazard assessment. According to the Globally Harmonized System (GHS), this compound presents several hazards.[6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Description | Source |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [6] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [6] |

| Eye Irritation | H319 | Causes serious eye irritation. | [6] |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects. | [6] |

A critical toxicological concern is its classification as a chromium compound. While the dye itself may not have extensive acute toxicity data[7], compounds of Chromium (VI) are recognized as known human carcinogens by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[8] Therefore, any potential for the release of chromium ions, particularly in the hexavalent state, during manufacturing, use, or degradation elevates its risk profile significantly.

In Vitro Cytotoxicity Assessment Workflow

Rationale: Before proceeding to more complex and ethically demanding in vivo studies, in vitro cytotoxicity assays serve as a rapid and effective screening tool. These tests quantify a substance's toxicity to cells in culture. A standard approach is to use a cell line relevant to potential exposure routes, such as human skin fibroblasts or retinal pigment epithelial (ARPE-19) cells, to assess dose-dependent effects on cell viability.[9]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., ARPE-19) in a 96-well microplate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Dose Preparation: Prepare a stock solution of this compound in sterile, deionized water or an appropriate solvent. Perform serial dilutions to create a range of test concentrations (e.g., 1 µM to 1000 µM). Include a vehicle control (solvent only) and an untreated control.

-

Cell Exposure: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Expose the cells for a defined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Incubation: After exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vivo Toxicity: The Role of Metabolism

While direct acute toxicity data for this compound is limited[7], the primary in vivo concern for azo dyes is their metabolism. The azo linkage (-N=N-) can be reductively cleaved by enzymes in the liver or by intestinal microflora.[10][11] This biotransformation breaks the dye down into its constituent aromatic amines, which are often more toxic and carcinogenic than the parent dye molecule.[11]

Caption: Metabolic activation of an azo dye to toxic aromatic amines.

Studies on other textile dyes, such as Acid Blue 113, have demonstrated that exposure in fish can lead to significant alterations in biochemical markers, including decreased levels of carbohydrates, proteins, and lipids, and increased activity of liver enzymes like GOT and GPT, indicating cellular stress and damage.[12] These findings serve as a relevant surrogate for predicting the potential systemic effects of this compound following metabolic activation.

Environmental Impact Assessment

The release of this compound into the environment is of significant concern due to its persistence, aquatic toxicity, and the potential for widespread ecosystem disruption.

Environmental Fate and Persistence

The complex, stable structure of this compound makes it recalcitrant to natural biodegradation processes.[4] When released into wastewater streams, it is not effectively removed by conventional activated sludge treatment. Research on similar water-soluble azo dyes shows that their fate is largely determined by their molecular size and degree of sulfonation, with some passing through treatment systems unaffected while others adsorb to biomass.[10] This persistence means the dye can accumulate in receiving water bodies, leading to long-term exposure for aquatic organisms.

Ecotoxicity Assessment

The GHS classification "H412: Harmful to aquatic life with long lasting effects" provides a clear warning.[6] The environmental impact stems from two primary mechanisms:

-

Direct Toxicity: The dye molecule itself can be toxic to aquatic organisms.

-

Indirect Effects: The intense color of the dye in water bodies reduces light penetration, which severely inhibits photosynthesis in aquatic plants and algae, disrupting the entire food web.[4][13]

A tiered approach to ecotoxicity testing is essential to characterize the risk to different trophic levels.

Protocol: Seed Germination and Root Elongation Toxicity Test (Lactuca sativa)

Rationale: This test is a simple, sensitive, and widely used method to assess the phytotoxicity of substances in aqueous solutions or soil. It is particularly valuable for evaluating the effectiveness of dye degradation treatments, as it can detect the toxicity of both the parent compound and its breakdown products.[4][5]

-

Sample Preparation: Prepare a series of dilutions of the this compound solution. For treated samples, use the effluent directly. A negative control (deionized water) is required.

-

Test Setup: Place a filter paper in a sterile petri dish and moisten it with 5 mL of the test or control solution.

-

Seed Placement: Place 20-30 Lactuca sativa (lettuce) seeds on the filter paper.

-

Incubation: Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for 5 days.

-

Measurement: After incubation, count the number of germinated seeds and measure the root length of each seedling.

-

Endpoint Calculation: Calculate the germination index (GI) and the percentage of root growth inhibition relative to the negative control. A significant reduction in either parameter indicates phytotoxicity.

Sources

- 1. This compound, PURE CAS#: 12392-64-2 [m.chemicalbook.com]

- 2. This compound, PURE | 12392-64-2 [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | C40H23CrN4Na2O10S2 | CID 44134493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | CAS#:6505-92-6 | Chemsrc [chemsrc.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 12. Acute Toxic Effects of the Textile Dye, Acid Blue 113, on the Biochemicals of Teleost Fish, Tilapia Mossambica (Peteres) (Pisces: Teleostei, Cichlidae) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

Methodological & Application

Protocols for photocatalytic degradation of Acid Blue 161

Application Note: Advanced Protocols for the Photocatalytic Mineralization of Acid Blue 161

Executive Summary & Scientific Rationale

This compound (AB161) represents a distinct challenge in environmental remediation compared to simple azo dyes. As a 1:2 chromium-complex azo dye (C.I. 15706), its degradation involves two critical pathways: the cleavage of the azo chromophore (

Standard decolorization protocols are insufficient for AB161 because the disappearance of color does not equate to detoxification. Incomplete mineralization can release free Chromium (potentially oxidizing Cr(III) to carcinogenic Cr(VI)) and toxic aromatic amines.

This guide provides a rigorous, self-validating protocol for the photocatalytic degradation of AB161 using semiconductor photocatalysis (typically

Core Mechanism & Reaction Pathway

The degradation of AB161 is driven by the generation of Reactive Oxygen Species (ROS) upon band-gap excitation. Because AB161 is anionic (sulfonated), surface adsorption is the rate-limiting step, governed strictly by electrostatic interactions between the dye and the catalyst surface.

Figure 1: Mechanistic Pathway of AB161 Degradation

Caption: Photocatalytic pathway showing simultaneous azo-bond cleavage and metal de-complexation.

Materials & Equipment Standards

To ensure reproducibility, the following grades and specifications are required:

| Component | Specification | Rationale |

| Photocatalyst | Aeroxide® | Standard reference material (80:20 Anatase:Rutile) ensures benchmark comparison. |

| Target Dye | This compound (≥85% purity). | Impurities in textile-grade dyes act as scavengers, skewing kinetic data. |

| Light Source | Hg-Xe Arc Lamp or UV-LED array ( | Must provide photons with energy |

| Reactor | Quartz or Pyrex annular batch reactor with cooling jacket. | Quartz allows UV transmission; cooling prevents thermal catalysis artifacts ( |

| Filtration | Essential to remove catalyst nanoparticles before UV-Vis analysis to prevent light scattering. |

Experimental Protocols

Protocol A: Catalyst Characterization & Surface Charge (PZC)

Context: AB161 is anionic. The catalyst surface must be positively charged for adsorption to occur. You must determine the Point of Zero Charge (PZC).[1]

-

Prepare Electrolyte: Prepare

of -

Titration: Adjust pH to range 2–10 using

or -

Addition: Add

catalyst. -

Measurement: Measure Zeta Potential or final pH after 24h equilibrium.

-

Result: For P25

, PZC is typically-

Directive:Operating pH must be < 4.0 to ensure strong electrostatic attraction between

and

-

Protocol B: Dark Adsorption Equilibrium (Mandatory)

Context: Differentiating between adsorption removal and photocatalytic degradation.

-

Slurry Preparation: Disperse

of photocatalyst in -

pH Adjustment: Adjust to pH 3.0 (Optimal for Acid Blue series).

-

Agitation: Stir in the dark (wrapped in aluminum foil) at

. -

Sampling: Extract

every 10 mins for 60 mins. -

Analysis: Centrifuge/Filter and measure Absorbance at

( -

Criterion: Equilibrium is reached when

between samples. Typically 30–45 mins.

Protocol C: Photocatalytic Degradation & Kinetic Monitoring

Context: The primary workflow for degradation.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow emphasizing the multi-modal analysis phase.

-

Initiation: After Dark Equilibrium (Protocol B), switch on the light source.

-

Sampling Loop: Withdraw

aliquots at -

Quenching: Immediately filter the sample (

) to remove catalyst and stop the reaction. -

Analytical Triad (Critical for Scientific Integrity):

-

UV-Vis: Measure Abs at

(Chromophore loss). -

TOC (Total Organic Carbon): Measure non-purgeable organic carbon. Note: TOC removal is always slower than decolorization.

-

AAS (Atomic Absorption Spectroscopy): Measure total Chromium in the supernatant.

-

Insight: As the dye degrades, chelated Cr is released. If Cr in solution increases while TOC decreases, the metal complex is breaking down.

-

-

Data Analysis & Kinetic Modeling

Quantitative validation requires fitting data to the Langmuir-Hinshelwood (L-H) model, simplified to pseudo-first-order kinetics for low dye concentrations.

Equation:

-

: Concentration at

-

: Concentration at time

-

: Apparent rate constant (

Reporting Standard: Present data in a comparative table.

| Parameter | Value Range | Impact on AB161 Degradation |

| pH | 2.5 – 4.0 | High Impact. Acidic pH favors adsorption of anionic AB161 onto positive |

| Catalyst Load | Medium Impact. Increases active sites until "screening effect" (turbidity) blocks light penetration. | |

| Dye Conc. | High Impact. Higher concentrations saturate active sites and reduce photon path length. |

Validation: Scavenger Studies (Mechanism Proof)

To confirm why the degradation happens (E-E-A-T requirement), you must identify the active species.

-

Protocol: Repeat Protocol C with specific scavengers added to the slurry before dark adsorption.

-

Scavengers:

-

EDTA (

): Scavenges Holes ( -

Isopropanol (IPA) (

): Scavenges Hydroxyl Radicals ( -

Benzoquinone (BQ) (

): Scavenges Superoxide Radicals (

-

-

Interpretation:

-

If degradation drops significantly with EDTA , direct hole oxidation is dominant (common for adsorbed dyes).

-

If degradation drops with IPA , solution-phase

attack is dominant.

-

References

-

Chemical Structure & Properties of this compound. World Dye Variety. Retrieved from Link

-

Degradation of Orange G, this compound, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite. PubMed Central (PMC). Retrieved from Link

-

Degradation of this compound by Fenton and photo-Fenton processes. ResearchGate. Retrieved from Link

-

Assessing the Role of Pt Clusters on TiO2 (P25) on the Photocatalytic Degradation of Acid Blue 9. ACS Publications. Retrieved from Link

-

Photocatalytic Degradation of Azo Dyes in Aqueous Solution: Kinetic and Mechanistic Investigations. ResearchGate. Retrieved from Link

Sources

Application Note: Spectrophotometric Determination of Acid Blue 161 in Industrial Wastewater

Abstract

This application note provides a comprehensive protocol for the quantitative determination of Acid Blue 161, a common azo dye, in industrial wastewater samples using UV-Visible spectrophotometry. The methodology is based on the direct measurement of light absorbance by the dye at its wavelength of maximum absorption (λmax). This guide details the scientific principles, instrument setup, step-by-step experimental procedures, method validation, and strategies for mitigating common interferences found in complex wastewater matrices. The protocol is designed for researchers, environmental scientists, and quality control professionals requiring a reliable, rapid, and cost-effective method for monitoring this specific pollutant.

Introduction & Scientific Principle

This compound is a synthetic monoazo dye used extensively in the textile industry for dyeing wool and silk.[1][2] Due to its high water solubility and stability, it is a frequent component of textile effluent, contributing to water pollution.[3][4] Its complex aromatic structure makes it resistant to biodegradation, necessitating accurate monitoring to ensure compliance with environmental discharge regulations.[5]

The quantification of this compound is achieved through UV-Visible (UV-Vis) spectrophotometry, a technique grounded in the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution.[6]

Beer-Lambert Law: A = εbc

Where:

-

A is the absorbance (dimensionless).

-

ε (epsilon) is the molar absorptivity coefficient (L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (mol L⁻¹).

By measuring the absorbance of wastewater samples at the wavelength where this compound absorbs most strongly (λmax), we can determine its concentration by referencing a calibration curve prepared from standards of known concentrations.[7] The selection of λmax ensures maximum sensitivity and minimizes deviations from the Beer-Lambert Law.[8]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 12392-64-2 | [3][9] |

| Molecular Formula | C₄₀H₂₃CrN₄Na₂O₁₀S₂ (representative) | [9] |

| Molecular Weight | ~881.7 g/mol | [9] |

| Appearance | Dark blue solid/powder | [1][10] |

| Water Solubility | Soluble (145 g/L at 20°C) | [3] |

| Class | Single Azo Dye (Chromium Complex) | [2] |

Experimental Protocol

Required Apparatus and Reagents

| Apparatus | Reagents |

| UV-Visible Spectrophotometer (double or single beam) | This compound (analytical standard) |

| Matched 10 mm quartz or glass cuvettes | Reagent Grade Deionized (DI) Water |

| Calibrated analytical balance | Hydrochloric Acid (HCl), 0.1 M (for pH adjustment) |

| Class A volumetric flasks (10, 25, 50, 100, 1000 mL) | Sodium Hydroxide (NaOH), 0.1 M (for pH adjustment) |

| Class A volumetric pipettes | Syringe filters (0.45 µm pore size, e.g., PVDF or PTFE) |

| Magnetic stirrer and stir bars | pH meter or pH indicator strips |

Preparation of Standard Solutions

The accuracy of the determination is critically dependent on the precise preparation of the calibration standards.

-

Primary Stock Solution (100 mg/L):

-

Accurately weigh 10.0 mg of analytical grade this compound powder.

-

Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

-

Add approximately 70 mL of deionized water and stir with a magnetic stirrer until fully dissolved.

-

Bring the flask to the 100 mL mark with deionized water, cap, and invert several times to ensure homogeneity. This solution should be stored in a dark, refrigerated container and is stable for up to one week.

-

-

Working Standard Solutions:

-

Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 mg/L) by performing serial dilutions of the primary stock solution using Class A pipettes and volumetric flasks.

-

Example for 10 mg/L standard: Pipette 10.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Sample Collection and Preparation

Wastewater samples are complex matrices, and proper preparation is essential to eliminate interferences.[11]

-

Collection: Collect at least 100 mL of wastewater in a clean glass or plastic bottle. Analyze the sample as soon as possible. If storage is necessary, refrigerate at 4°C for no more than 48 hours.

-

Homogenization: Thoroughly mix the collected wastewater sample to ensure it is representative.

-

Filtration (Crucial Step):

-

Causality: Wastewater often contains suspended solids, colloids, and particulate matter which can scatter light, leading to erroneously high absorbance readings.[11] Filtration is mandatory to remove this source of interference.

-

Procedure: Using a syringe, filter a sufficient volume of the homogenized wastewater sample through a 0.45 µm pore size filter into a clean beaker. The filtrate should be clear.

-

Spectrophotometric Measurement Workflow

The following workflow outlines the process from sample preparation to final analysis.

Caption: Experimental workflow for spectrophotometric analysis.

-

Determine Wavelength of Maximum Absorbance (λmax):

-

Use one of the mid-range working standards (e.g., 10 mg/L).

-

Scan the absorbance of the standard from 700 nm to 400 nm against a deionized water blank.

-

The wavelength that gives the highest absorbance is the λmax. For this compound, this is typically observed between 530-580 nm.[4][12] Set the instrument to this fixed wavelength for all subsequent measurements.

-

-

Generate Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Fill a cuvette with deionized water (the blank) and zero the instrument (Set Absorbance = 0.000).

-

Measure the absorbance of each prepared working standard, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.

-

Record the absorbance for each concentration.

-

-

Measure Sample Absorbance:

-

Rinse the cuvette with the filtered wastewater sample.

-

Fill the cuvette with the filtered wastewater sample and measure its absorbance.

-

If the sample absorbance is higher than the highest standard, dilute the sample with a known factor using deionized water and re-measure.

-

Data Analysis and Calculation

-

Plot the Calibration Curve: Create a scatter plot with concentration (mg/L) on the x-axis and the corresponding absorbance on the y-axis.

-

Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.99 for the curve to be considered valid.

-

Calculate Unknown Concentration: Rearrange the regression equation to solve for x (concentration): Concentration (mg/L) = (Absorbance_sample - c) / m

-

Apply Dilution Factor: If the sample was diluted, multiply the calculated concentration by the dilution factor (DF). Final Concentration = Concentration (mg/L) * DF

Example Calibration Data

| Concentration (mg/L) | Absorbance at λmax |

| 0 (Blank) | 0.000 |

| 1.0 | 0.045 |

| 2.0 | 0.091 |

| 5.0 | 0.224 |

| 10.0 | 0.452 |

| 15.0 | 0.673 |

| 20.0 | 0.899 |

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated.[13]

| Parameter | Procedure | Acceptance Criteria |

| Linearity | Assessed from the R² value of the calibration curve. | R² ≥ 0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Calculated as 3.3 * (SD_blank / m), where SD_blank is the standard deviation of 10 blank measurements and m is the slope of the calibration curve.[13] | Reportable value. |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision. Calculated as 10 * (SD_blank / m).[13] | Reportable value. |

| Accuracy | Determined by the spike-and-recovery method. A known amount of this compound is added to a wastewater sample, and the recovery percentage is calculated. | 90-110% recovery.[14] |

| Precision | Assessed by measuring the same sample multiple times (n > 5) and calculating the relative standard deviation (RSD). | RSD ≤ 5% |

Potential Interferences and Mitigation

Spectrophotometric analysis of industrial wastewater can be prone to interferences that compromise accuracy.[11]

-

Turbidity: As discussed, suspended and colloidal particles scatter light.

-

Mitigation: Mandatory filtration through a 0.45 µm filter.[11]

-

-

Other Colored Compounds: Wastewater may contain other dyes or colored organic matter that absorb light at or near the λmax of this compound, causing positive interference.

-

Mitigation: If significant spectral overlap is suspected, more advanced techniques like derivative spectrophotometry or High-Performance Liquid Chromatography (HPLC) may be necessary for separation and quantification.[15] A baseline correction using a sample blank (if an un-dyed effluent sample is available) can sometimes help.

-

-

High Salinity & Metal Ions: High concentrations of salts can cause a "salt effect" altering the dye's absorptivity.[16] Certain metal ions like Fe³⁺ can form colored complexes or interfere with the analysis.[17][18]

-

pH Variations: The chromophore of this compound can be sensitive to pH, which may alter its λmax and absorptivity.

-

Mitigation: Measure the pH of the standards and samples. If there is significant variation, adjust all samples and standards to a uniform pH using dilute HCl or NaOH before measurement.

-

Conclusion

The direct spectrophotometric method described provides a simple, rapid, and validated approach for quantifying this compound in wastewater. Adherence to the sample preparation protocol, especially filtration, is critical for obtaining accurate results. By understanding and controlling for potential interferences, this application note serves as a reliable guide for the environmental monitoring of this textile dye.

References

-

Butt, M.T., Arif, F., Shafique, T., & Imtiaz, N. Spectrophotometric Estimation of Colour in Textile Dyeing Wastewater. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

This compound. World dye variety. Available at: [Link]

-

Textile Wastewater Analysis via UV-Vis. Scribd. Available at: [Link]

-

Al-Qadami, E. H. H., et al. (2020). Innovative technique for analysis of wastewater contaminants using hyperspectral imaging. Applied Optics, 59(28), 8819-8827. Available at: [Link]

-

Ozturk, E., et al. (2021). An Approach to Estimate Dye Concentration of Domestic Washing Machine Wastewater. AUTEX Research Journal, 21(2), 173-180. Available at: [Link]

-

The UV-vis spectrophotometric analysis of dyes wastewater before and after anaerobic treatment by the strain T1. ResearchGate. Available at: [Link]

-

UV-Vis spectrum of this compound before and after biosorption with A. niger. ResearchGate. Available at: [Link]

-

Hutter, A., et al. (2023). Spectrophotometric Polyvinyl Alcohol Detection and Validation in Wastewater Streams: From Lab to Process Control. Polymers, 15(24), 4658. Available at: [Link]

-

Evaluation of the this compound dye degradation through electrochemical oxidation combined with microbiological systems. ResearchGate. Available at: [Link]

-

Bao, J., Li, T., & Ren, B. (2017). Determination of wastewater color by integral spectrophotometry based on complementary color. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering. Atlantis Press. Available at: [Link]

-

Sapkota, A., & Krzmarzick, M. (2018). Validation of a Spectrophotometric Procedure for Determining Nitrate in Water Samples. Journal of Environmental & Analytical Toxicology, 8(3). Available at: [Link]

-

Sapkota, A., & Krzmarzick, M. (2018). Validation of a Spectrophotometric Procedure for Determining Nitrate in Water Samples. SciTechnol. Available at: [Link]

-

Beltrán, H., et al. (2020). Wastewater Quality Estimation through Spectrophotometry-Based Statistical Models. Sensors, 20(18), 5323. Available at: [Link]

-

What are the Key Challenges in Spectrophotometric Analysis? (2024). Drawell. Available at: [Link]

-

Abu-El-Halawa, R., & Zabin, S. (2014). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah University Journal for Research - A (Natural Sciences), 28(1), 1-28. Available at: [Link]

-

Siddiquia, S. A., et al. (2024). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Heliyon, 10(7), e28712. Available at: [Link]

-

Roy, S., Saha, A., & Das, A. K. (2009). Spectrophotometric determination of anionic surfactants in wastewater using acridine orange. Indian Journal of Chemical Technology, 16, 523-526. Available at: [Link]

-

Basson, W. D., & van Staden, J. F. (1980). Study of interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents. The Analyst, 105(1249), 305-310. Available at: [Link]

-

Gök, G., et al. (2024). Degradation of Orange G, this compound, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite. ChemistrySelect, 8(48), e202300271. Available at: [Link]

-

Zhang, C., et al. (2023). Interference and Elimination of Fe3+ During Spectrophotometric Testing of Typical Pollutants in Coking Wastewater. International Journal of Advanced Research in Science, Engineering and Technology, 10(11). Available at: [Link]

-

UV-Vis spectrum of this compound before and after biodegradation treatment with A. terreus. ResearchGate. Available at: [Link]

-

Suthar, D. J., & Rathod, D. M. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Paripex - Indian Journal Of Research, 3(4), 1-3. Available at: [Link]

Sources

- 1. This compound, PURE | 12392-64-2 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound, PURE CAS#: 12392-64-2 [m.chemicalbook.com]

- 4. Degradation of Orange G, this compound, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. This compound | C40H23CrN4Na2O10S2 | CID 44134493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. (PDF) Validation of a Spectrophotometric Procedure for Determining Nitrate in Water Samples [academia.edu]

- 15. staff-old.najah.edu [staff-old.najah.edu]

- 16. Study of interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: Kinetic Modeling and Validation of Acid Blue 161 Oxidation

Topic: Kinetic Modeling of Acid Blue 161 Oxidation Processes Content Type: Advanced Application Note & Protocol Guide Audience: Analytical Chemists, Environmental Scientists, and Process Engineers.

Executive Summary

This application note details the experimental and mathematical framework for characterizing the degradation kinetics of this compound (AB161), a recalcitrant metal-complex azo dye. We focus on Advanced Oxidation Processes (AOPs)—specifically Fenton, Photo-Fenton, and Heterogeneous Photocatalysis. This guide moves beyond basic decolorization observations to provide a rigorous method for determining reaction order, rate constants (

Introduction & Chemical Context

This compound (C.I. 15706) is a chromium-complex mono-azo dye.[1] Its stability stems from the protection of the azo bond (

-

Chromophore: Azo group chelated with Chromium.

-

Primary Degradation Mechanism: Electrophilic attack by Hydroxyl radicals (

) generated via AOPs. -

Critical Parameter: The cleavage of the azo bond results in rapid decolorization, but complete mineralization (TOC removal) requires slower oxidation of the resulting aromatic amines.

Experimental Protocol: AOP Setup and Sampling

Scientific Integrity Note: Precise kinetic modeling requires tight control over initial conditions (

Reagents and Equipment

-

Stock Solution: AB161 (1000 mg/L) in deionized water.

-

Oxidants:

(30% w/w), analytical grade. -

Catalysts:

(Fenton) or -

pH Adjustment:

(1M) and -

Reactor: Jacketed borosilicate glass vessel (250 mL) with magnetic stirring and temperature control (

). -

Analysis: UV-Vis Spectrophotometer (Double beam preferred).

Workflow Diagram

The following diagram outlines the critical path from reactor setup to kinetic data extraction.

Figure 1: Step-by-step experimental workflow for kinetic data acquisition.

Step-by-Step Procedure (Fenton Process Example)

-

Spectral Scanning: Scan a dilute AB161 sample (10-50 mg/L) from 200–800 nm.

-

Note: While literature cites

nm, pH shifts in Fenton systems (pH 3.0–3.5) can shift this peak to

-

-

Reactor Loading: Load 200 mL of AB161 solution. Adjust pH to 3.5 (critical for preventing Iron precipitation).

-

Catalyst Addition: Add

(e.g., 5-20 mg/L). Allow 5 minutes for equilibration/adsorption. -

Reaction Initiation: Add

to achieve a molar ratio -

Sampling: Withdraw 3 mL aliquots at predetermined intervals (0, 2, 5, 10, 15, 30, 60 min).

-

Quenching:

-

Measurement: Measure Absorbance (

) at

Kinetic Modeling Framework

To validate the oxidation process, experimental data must be fitted to kinetic models. For AB161, the Pseudo-First-Order model is the industry standard for AOPs, while Langmuir-Hinshelwood is required for heterogeneous photocatalysis.

Integrated Rate Laws

| Model | Differential Equation | Linearized Equation | Plot Axes | Slope |

| Zero Order | ||||

| Pseudo-1st Order | ||||

| Second Order |

-

: Concentration at time

-

: Apparent rate constant (

Langmuir-Hinshelwood (Heterogeneous Catalysis)

For surface-mediated reactions (e.g.,

Validation Criteria

A protocol is only valid if the model fits the data.

-

Correlation Coefficient (

): Must be -

Half-Life Calculation:

Use this to compare efficiency between different catalyst loads.

Mechanistic Insight & Pathway

Understanding why the kinetics behave as they do requires mapping the degradation pathway. The initial rapid decay (

Figure 2: Simplified oxidative degradation pathway of this compound.

Troubleshooting & Optimization

-

Low

Values: Indicates a change in mechanism. If the plot curves, the reaction may be shifting from surface-controlled to diffusion-controlled. Check stirring speed. -

Iron Sludge (Fenton): If pH > 4.0,

precipitates as hydroxide, halting the reaction. Maintain pH 3.0–3.5.[13] -

Scavenging: If adding Isopropanol (a

scavenger) drastically reduces

References

-

Degradation of this compound by Fenton and photo-Fenton processes. ResearchGate. Available at: [Link]

-

Degradation of Orange G, this compound, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite. National Institutes of Health (PMC). Available at: [Link]

-

Chemical structure of this compound. ResearchGate. Available at: [Link]

-

This compound | C40H23CrN4Na2O10S2. PubChem.[5] Available at: [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Degradation of this compound by Fenton and photo-Fenton processes [discovery.fiu.edu]

- 3. This compound, PURE | 12392-64-2 [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound | C40H23CrN4Na2O10S2 | CID 44134493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of Orange G, this compound, and Brillant Green Dyes Using UV Light‐Activated GA–TiO2–Cd Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. neptjournal.com [neptjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

Extraction techniques for Acid Blue 161 from textile effluents

Application Note: Targeted Extraction and Recovery Protocols for Acid Blue 161

Abstract

This compound (AB161) is a recalcitrant, 1:2 chromium-complex azo dye widely used in the wool and polyamide textile sectors. Unlike simple azo dyes, its heavy metal core and high stability render it resistant to conventional biodegradation. This guide moves beyond destructive "removal" methods (e.g., Fenton oxidation) to focus on extraction and recovery . We present three distinct protocols: Reactive Liquid-Liquid Extraction (LLE) for high-selectivity purification, Regenerable Solid-Phase Extraction (SPE) for cost-effective bulk recovery, and Nanofiltration (NF) for continuous volume reduction.

Physicochemical Profile: The Target Molecule

Effective extraction requires exploiting the specific molecular attributes of AB161.

| Property | Value / Characteristic | Implication for Extraction |

| C.I. Name | This compound (C.I. 15706) | Anionic character dominates behavior. |

| Structure | 1:2 Chromium Complex Azo | High stability; resistant to heat/light. Large molecular size (>800 Da).[1] |

| Charge | Anionic (Sulfonate groups: | Highly soluble in water; precipitates at very low pH or high ionic strength. |

| 578 nm (pH dependent) | Primary quantification wavelength. | |

| pKa | ~1.5 - 2.5 (Sulfonic acid) | Remains ionized (negative) at neutral pH. |

Protocol A: Reactive Liquid-Liquid Extraction (LLE)

Mechanism: Ion-Pair Formation / Reverse Micelle Extraction. Best For: High-purity recovery from concentrated batches; analytical sample preparation.

This method utilizes high-molecular-weight amines (HMWA) dissolved in an apolar solvent. The amine acts as a liquid anion exchanger, forming a lipophilic ion-pair with the anionic dye at low pH, which is then back-extracted (stripped) at high pH.

Reagents & Equipment

-

Extractant: Diisotridecylamine (or Alamine 336).

-

Diluent: Kerosene, Shellsol D70, or Hexane.

-

Stripping Agent: 20% (w/w) NaOH.

-

Acidifier:

(Concentrated). -

Equipment: Separatory funnels (lab scale) or Centrifugal Contactor (pilot scale).

Step-by-Step Protocol

-

Feed Conditioning:

-

Filter the raw effluent (0.45 µm) to remove suspended solids.

-

Acidify the filtrate to pH 1.6 ± 0.1 using

. Rationale: At this pH, the amine is fully protonated (

-

-

Organic Phase Preparation:

-

Dissolve the amine (Extractant) in the Diluent to a concentration of 2–5% (v/v) .

-

Note: Higher amine concentrations increase viscosity, hindering phase separation.

-

-

Extraction (Forward):

-

Mix the Aqueous Feed and Organic Phase at a 1:1 to 1:5 ratio (Organic:Aqueous).

-

Agitate vigorously for 5–10 minutes .

-

Allow phase separation (settling time: ~10–20 mins). The dye transfers to the upper organic phase (blue).

-

Reaction:

-

-

Stripping (Back-Extraction):

-

Collect the dye-loaded organic phase.

-

Contact with 20% NaOH at an Organic:Aqueous ratio of 5:1 .

-

Agitate for 5 minutes. The high pH deprotonates the amine, releasing the dye back into the small volume of aqueous alkaline solution.

-

Result: A highly concentrated (>50x) dye solution suitable for reuse or precipitation.

-

-

Solvent Regeneration:

-

The organic phase (now clear) is recycled back to Step 3.[2]

-

Protocol B: Regenerable Solid-Phase Extraction (SPE)

Mechanism: Electrostatic Adsorption & pH-Swing Desorption. Best For: Polishing dilute effluents (<100 ppm) and resource recovery.

We utilize a Chitosan-based hydrogel or Mesoporous Activated Carbon . Chitosan is preferred for its high density of amine groups (

Workflow Diagram (Graphviz)

Figure 1: Closed-loop adsorption-desorption cycle for AB161 recovery.

Step-by-Step Protocol

-

Sorbent Preparation:

-

Use cross-linked chitosan beads to prevent dissolution at low pH.

-

Condition beads in pH 3.0 buffer to protonate amine sites (

).

-

-

Adsorption (Loading):

-

Adjust effluent pH to 3.0–4.0 .

-

Dose sorbent at 1–2 g/L .

-

Contact time: 120 minutes (Equilibrium is usually reached by 90 min).

-

Validation: Monitor supernatant absorbance at 578 nm.

-

-

Desorption (Recovery):

Protocol C: Nanofiltration (NF) Concentration

Mechanism: Size Exclusion & Donnan Exclusion. Best For: Large-scale continuous processing; Zero Liquid Discharge (ZLD) systems.

Since AB161 (MW >800 Da as complex) is significantly larger than the Molecular Weight Cut-Off (MWCO) of loose NF membranes, rejection rates typically exceed 98%.

Operational Parameters

| Parameter | Specification | Notes |

| Membrane Type | Polyamide TFC (e.g., NF270, Desal 5DK) | MWCO: 200–400 Da. |

| Operating Pressure | 6 – 15 bar | Higher pressure increases flux but compacts fouling layer. |

| Cross-Flow Velocity | > 0.5 m/s | Critical to minimize concentration polarization. |

| Feed pH | 6.0 – 8.0 | Neutral pH prevents membrane damage and maintains dye solubility. |

| Temperature | 25°C – 35°C | Higher temp improves flux but requires thermal stability check. |

Protocol

-

Pre-filtration: Pass effluent through a 5 µm cartridge filter to protect the NF spiral wound module.

-

System Start-up: Ramp pressure slowly (0.5 bar/sec) to operating setpoint (10 bar).

-

Concentration Mode: Recirculate the retentate (concentrate) to the feed tank while collecting permeate.

-

Volume Reduction Factor (VRF): Run until VRF reaches 10–20 (i.e., 1000L feed reduced to 50–100L concentrate).

-

Cleaning (CIP): If flux drops >15%, perform alkaline clean (pH 11) to remove organic dye fouling, followed by acid rinse.

Analytical Validation

To ensure scientific integrity, extraction efficiency (

-

UV-Vis Spectrophotometry:

-

HPLC-DAD (Purity Check):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (containing 10mM Ammonium Acetate). Gradient elution.

-

Detection: Diode Array at 578 nm.

-

Purpose: Verifies that the extracted blue compound is intact AB161 and not a degradation byproduct (free ligand or demetallated azo).

-

References

-

World Dye Variety. (2012). This compound Structure and Properties. Available at: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 44134493, this compound. Available at: [Link]

-

Balarak, D., et al. (2016). Batch Removal of Acid Blue 292 Dye by Biosorption onto Lemna minor: Equilibrium and Kinetic Studies. Journal of Human Environment and Health Promotion. Available at: [Link] (Cited for analogous anionic dye biosorption protocols).

-

Akbari, A., et al. (2002). Treatment of textile dye effluent using a polyamide-based nanofiltration membrane. Separation and Purification Technology. Available at: [Link]

- Google Patents. (1993). Process for removing metal complex dyes from wastewaters (US5202028A).

Sources

- 1. This compound | C40H23CrN4Na2O10S2 | CID 44134493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE4129802A1 - METHOD FOR SEPARATING METAL COMPLEX DYES FROM SEWAGE - Google Patents [patents.google.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. epe.pwr.edu.pl [epe.pwr.edu.pl]

- 5. Frontiers | Treatment of real textile effluent containing indigo blue dye by hybrid system combining adsorption and membrane processes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Degradation of Acid Blue 161 Using Advanced Oxidation Processes

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Acid Blue 161 as a model pollutant in advanced oxidation processes (AOPs). This document details the underlying principles, experimental protocols, and data analysis methods for evaluating the efficacy of various AOPs in degrading this persistent azo dye.

Introduction: this compound as a Model Pollutant

This compound (C.I. 15706) is a synthetic monoazo dye widely used in the textile and leather industries.[1] Its complex aromatic structure and the presence of an azo bond (-N=N-) make it resistant to conventional wastewater treatment methods, leading to its persistence in the environment and potential ecotoxicity.[2][3] The molecular formula of this compound is C₂₀H₁₃N₂NaO₅S, and its CAS Registry Number is 12392-64-2.[1] Due to its stability and representative structure, this compound serves as an excellent model pollutant for studying the effectiveness of Advanced Oxidation Processes (AOPs).

AOPs are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).[4][5] With a high standard oxidation potential (E₀ = 2.8 V), the hydroxyl radical is a powerful, non-selective oxidizing agent capable of degrading a wide range of recalcitrant organic pollutants into simpler, less toxic compounds, and ultimately, to CO₂, H₂O, and inorganic ions.[4][6]

This guide will focus on three commonly employed AOPs for the degradation of this compound:

-

Fenton and Photo-Fenton Processes: Homogeneous catalytic processes involving the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂).

-

Heterogeneous Photocatalysis: Utilizing a semiconductor catalyst (e.g., TiO₂) activated by UV or visible light.

-

Ozonation: Employing ozone (O₃) as a strong oxidant, either directly or through the generation of hydroxyl radicals.

General Experimental Considerations

Materials and Reagents

-

Hydrogen Peroxide (H₂O₂): 30% (w/w) solution, analytical grade.

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): Analytical grade.

-

Titanium Dioxide (TiO₂): Degussa P25 or other suitable photocatalyst.

-

Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH): For pH adjustment.

-

Deionized (DI) Water: For solution preparation.

Analytical Instrumentation

-

UV-Vis Spectrophotometer: To monitor the decolorization of this compound by measuring the absorbance at its maximum wavelength (λ_max).

-

Total Organic Carbon (TOC) Analyzer: To determine the extent of mineralization of the dye.[8][9]

-

pH Meter: For accurate pH measurements and adjustments.

Protocol 1: Degradation of this compound by Fenton and Photo-Fenton Processes

The Fenton process utilizes the reaction between Fe²⁺ and H₂O₂ to generate hydroxyl radicals.[6][10][11] The photo-Fenton process enhances the degradation rate by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.[6][12][13]

Principle of Fenton and Photo-Fenton Reactions

The core reactions in the Fenton process are:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In the photo-Fenton process, the following reaction also occurs:

Fe³⁺ + H₂O + hν → Fe²⁺ + H⁺ + •OH

Experimental Workflow: Fenton/Photo-Fenton Degradation

Caption: Workflow for Fenton/Photo-Fenton degradation of this compound.

Step-by-Step Protocol

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

-

Prepare a stock solution of FeSO₄·7H₂O (e.g., 0.1 M).

-

Prepare a working solution of H₂O₂ (e.g., 0.1 M) from the 30% stock.

-

-

Reactor Setup:

-

Place a known volume of the this compound solution (e.g., 200 mL) into a beaker or photoreactor equipped with a magnetic stirrer. For the photo-Fenton process, the reactor should be made of quartz or another UV-transparent material and placed under a UV lamp.

-

-

Experimental Procedure:

-

Start stirring the dye solution.

-

Adjust the initial pH of the solution to the desired value (typically 3.0-3.5 for optimal Fenton chemistry) using H₂SO₄ or NaOH.[6][13]

-

Add the required volume of the FeSO₄ stock solution to achieve the desired catalyst concentration.

-

Initiate the reaction by adding the required volume of the H₂O₂ solution. The optimal H₂O₂/Fe²⁺ molar ratio should be determined experimentally, with a literature-suggested starting point around 12.[6]

-

For the photo-Fenton process, turn on the UV lamp simultaneously with the addition of H₂O₂.

-

Collect samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

Immediately quench the reaction in each sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron and stops the generation of hydroxyl radicals.

-

-

Data Analysis:

-

Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide.

-

Measure the absorbance of the supernatant at the λ_max of this compound using a UV-Vis spectrophotometer.

-

Calculate the decolorization efficiency using the following equation: Decolorization (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

For selected samples, measure the TOC concentration to determine the mineralization efficiency. Mineralization (%) = [(TOC₀ - TOCₜ) / TOC₀] × 100 where TOC₀ is the initial Total Organic Carbon and TOCₜ is the TOC at time t.

-

Key Experimental Parameters and Rationale

| Parameter | Typical Range | Rationale |

| pH | 2.5 - 4.0 | Optimal for Fenton's reagent activity; at higher pH, iron precipitates as hydroxide, while at very low pH, the reaction is inhibited.[6][13] |

| [Fe²⁺] | 0.1 - 1.0 mM | Catalyst concentration; higher concentrations can increase the reaction rate but may lead to scavenging of •OH. |

| [H₂O₂] | 1 - 10 mM | Oxidant concentration; excess H₂O₂ can also act as a scavenger for hydroxyl radicals. |

| H₂O₂/Fe²⁺ Molar Ratio | 5 - 20 | Crucial for maximizing •OH generation and minimizing scavenging effects. A ratio of around 12 has been found to be optimal for this compound degradation.[6] |

| UV Wavelength | 254 nm or 365 nm | For photo-Fenton, UV light enhances the process by regenerating Fe²⁺. |

Protocol 2: Heterogeneous Photocatalytic Degradation of this compound

This protocol describes the use of a semiconductor photocatalyst, such as TiO₂, to degrade this compound under UV irradiation.

Principle of Heterogeneous Photocatalysis

When a semiconductor like TiO₂ is irradiated with photons of energy equal to or greater than its band gap, an electron-hole pair (e⁻/h⁺) is generated. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals.

TiO₂ + hν → e⁻ + h⁺ h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → •O₂⁻

Experimental Workflow: Photocatalytic Degradation

Caption: Workflow for photocatalytic degradation of this compound.

Step-by-Step Protocol

-

Solution and Catalyst Preparation:

-

Prepare a stock solution of this compound (e.g., 20 mg/L) in deionized water.[14]

-

Weigh the required amount of photocatalyst (e.g., TiO₂).

-

-

Reactor Setup:

-

Use a photoreactor equipped with a UV lamp and a magnetic stirrer. The reactor should allow for efficient irradiation of the solution.

-

-

Experimental Procedure:

-

Add a known volume of the this compound solution (e.g., 400 mL) to the photoreactor.[14]

-

Add the photocatalyst to the solution to achieve the desired loading (e.g., 100 mg).[14]

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[14]

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Collect samples at regular time intervals.

-

-

Data Analysis:

-

Immediately centrifuge or filter each sample to remove the photocatalyst particles.

-

Analyze the supernatant for decolorization and mineralization as described in the Fenton protocol (Section 3.4).

-

Key Experimental Parameters and Rationale

| Parameter | Typical Range | Rationale |

| Catalyst Loading | 0.1 - 2.0 g/L | Insufficient catalyst limits the reaction rate, while excessive loading can lead to light scattering and reduced efficiency. |

| Initial Dye Concentration | 10 - 50 mg/L | Higher concentrations can lead to a slower degradation rate due to the "inner filter" effect, where dye molecules absorb light before it reaches the catalyst. |

| pH | 3 - 9 | The pH affects the surface charge of the photocatalyst and the speciation of the dye, influencing adsorption and degradation. |

| Light Source | UV-A, UV-C | The energy of the photons must be sufficient to excite the semiconductor catalyst. |